molecular formula C12H11N3O4S B11461200 2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone

2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone

Cat. No.: B11461200
M. Wt: 293.30 g/mol
InChI Key: DIBWKHDMBHCUQQ-UHFFFAOYSA-N
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Description

2-[(5-ETHYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ETHYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[(5-ETHYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-ETHYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE is unique due to the presence of both the oxadiazole ring and the nitrophenyl group, which may contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a pharmacophore in drug design and development .

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C12H11N3O4S/c1-2-11-13-14-12(19-11)20-7-10(16)8-3-5-9(6-4-8)15(17)18/h3-6H,2,7H2,1H3

InChI Key

DIBWKHDMBHCUQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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